molecular formula C11H16N6O2 B7950650 (S)-2-((2-amino-9H-purin-6-yl)amino)-4-methylpentanoic acid

(S)-2-((2-amino-9H-purin-6-yl)amino)-4-methylpentanoic acid

Cat. No.: B7950650
M. Wt: 264.28 g/mol
InChI Key: ANMCSRRFYPSNMN-LURJTMIESA-N
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Description

(S)-2-((2-amino-9H-purin-6-yl)amino)-4-methylpentanoic acid is a complex organic compound that features a purine base attached to an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-amino-9H-purin-6-yl)amino)-4-methylpentanoic acid typically involves multi-step organic reactions. One common approach is the coupling of a purine derivative with an amino acid precursor under controlled conditions. The reaction may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Typical reagents include coupling agents like carbodiimides and catalysts such as palladium complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving continuous flow chemistry techniques and rigorous purification steps such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-amino-9H-purin-6-yl)amino)-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated compounds.

Scientific Research Applications

(S)-2-((2-amino-9H-purin-6-yl)amino)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular processes and as a potential biomarker.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-((2-amino-9H-purin-6-yl)amino)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((2-amino-9H-purin-6-yl)amino)-4-methylpentanoic acid analogs: Compounds with slight modifications to the purine base or amino acid backbone.

    Purine derivatives: Other compounds featuring the purine base, such as adenine and guanine derivatives.

Uniqueness

This compound is unique due to its specific structural configuration and the presence of both a purine base and an amino acid moiety. This dual functionality allows it to participate in a wide range of biochemical interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-[(2-amino-7H-purin-6-yl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2/c1-5(2)3-6(10(18)19)15-9-7-8(14-4-13-7)16-11(12)17-9/h4-6H,3H2,1-2H3,(H,18,19)(H4,12,13,14,15,16,17)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMCSRRFYPSNMN-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC1=NC(=NC2=C1NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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